molecular formula C25H16N2O7 B11099768 Methanone, bis[4-(4-nitrophenoxy)phenyl]- CAS No. 114656-41-6

Methanone, bis[4-(4-nitrophenoxy)phenyl]-

Cat. No.: B11099768
CAS No.: 114656-41-6
M. Wt: 456.4 g/mol
InChI Key: PODXGKOHEJNQSQ-UHFFFAOYSA-N
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Description

Methanone, bis[4-(4-nitrophenoxy)phenyl]- is an organic compound with the molecular formula C25H16N2O7 It is characterized by the presence of two nitrophenoxy groups attached to a central methanone (ketone) structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, bis[4-(4-nitrophenoxy)phenyl]- typically involves the reaction of 4-nitrophenol with 4-fluorobenzophenone under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenol acts as a nucleophile, displacing the fluorine atom from the benzophenone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Methanone, bis[4-(4-nitrophenoxy)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methanone, bis[4-(4-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Oxidation: The compound can be oxidized to form quinones under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Reduction: Formation of bis[4-(4-aminophenoxy)phenyl]methanone.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Methanone, bis[4-(4-nitrophenoxy)phenyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, bis[4-(4-nitrophenoxy)phenyl]- involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound can also act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methanone, bis[4-(4-nitrophenoxy)phenyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

114656-41-6

Molecular Formula

C25H16N2O7

Molecular Weight

456.4 g/mol

IUPAC Name

bis[4-(4-nitrophenoxy)phenyl]methanone

InChI

InChI=1S/C25H16N2O7/c28-25(17-1-9-21(10-2-17)33-23-13-5-19(6-14-23)26(29)30)18-3-11-22(12-4-18)34-24-15-7-20(8-16-24)27(31)32/h1-16H

InChI Key

PODXGKOHEJNQSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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